4-(Benzyl(methyl)amino)but-2-YN-1-OL is an organic compound with the molecular formula CHNO. It is classified as a derivative of butyn-1-ol, characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom. This structure contributes to its unique chemical properties and potential biological activities. The compound features a hydroxyl group and an alkyne functional group, which enhance its reactivity and versatility in various
Research into the biological activity of 4-(Benzyl(methyl)amino)but-2-YN-1-OL has shown potential interactions with various biomolecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of both the benzyl and methyl groups on the nitrogen atom enhances its binding affinity and selectivity towards biological targets. Additionally, the hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, which may contribute to its biological effects.
The synthesis of 4-(Benzyl(methyl)amino)but-2-YN-1-OL typically involves the reaction of 4-chlorobut-2-yn-1-ol with benzylmethylamine. This nucleophilic substitution reaction is facilitated by a base such as sodium hydride or potassium carbonate, conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures. In industrial settings, methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation.
4-(Benzyl(methyl)amino)but-2-YN-1-OL has several applications across different fields:
The interaction studies of 4-(Benzyl(methyl)amino)but-2-YN-1-OL focus on its binding mechanisms with various molecular targets. These studies aim to elucidate how the compound modulates enzymatic activities or receptor functions. Understanding these interactions could provide insights into potential therapeutic uses, particularly in drug development targeting specific biological pathways .
Several compounds share structural similarities with 4-(Benzyl(methyl)amino)but-2-YN-1-OL. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Benzylamino)but-2-YN-1-OL | CHN | Lacks the methyl group on the nitrogen atom |
| 4-(Methylamino)but-2-YNE | CHN | Lacks the benzyl group on the nitrogen atom |
| 4-(Dimethylamino)but-2-YNE | CHN | Contains two methyl groups on the nitrogen atom |
The uniqueness of 4-(Benzyl(methyl)amino)but-2-YNE lies in its combination of both benzyl and methyl groups on the nitrogen atom, which enhances its binding interactions and biological activity compared to similar compounds. This structural configuration provides a balanced hydrophobic and hydrophilic character, making it versatile for various applications in chemistry and biology.
4-(Benzyl(methyl)amino)but-2-yn-1-ol represents an important class of propargyl alcohol derivatives containing a tertiary amine functionality [1]. The synthesis of this compound involves strategic formation of carbon-carbon and carbon-nitrogen bonds through various traditional organic chemistry approaches [2]. These methodologies primarily focus on the construction of the alkyne backbone and subsequent functionalization with the benzylmethylamino group [3].
Nucleophilic substitution reactions serve as fundamental pathways for synthesizing 4-(benzyl(methyl)amino)but-2-yn-1-ol, primarily through the formation of carbon-nitrogen bonds [2]. The tertiary amine moiety in this compound can be efficiently introduced through strategic nucleophilic substitution reactions involving appropriate alkyne precursors [4].
One prominent approach involves the reaction of propargyl halides with secondary amines, specifically benzylmethylamine [5]. In this pathway, the nucleophilic nitrogen atom of benzylmethylamine attacks the electrophilic carbon of a propargyl halide, displacing the halide leaving group through an SN2 mechanism [2]. The reaction typically proceeds as follows:
This approach benefits from the strong nucleophilicity of the secondary amine, which effectively competes with potential side reactions such as elimination [2]. The reaction conditions typically involve:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 85 |
| Base | Potassium carbonate | 80-85 |
| Temperature (°C) | 70 | 85 |
| Reaction time (h) | 4-6 | - |
Table 1: Typical reaction conditions for nucleophilic substitution synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol [6]
An alternative nucleophilic substitution pathway involves the Mannich reaction, which represents a three-component condensation between an amine, formaldehyde, and an acidic proton-containing compound [4]. For the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol, this approach utilizes:
The Mannich reaction pathway offers advantages in terms of atom economy and direct formation of the desired carbon-nitrogen bond [4]. However, controlling regioselectivity can be challenging, particularly when multiple acidic protons are present in the alkyne component [7].
Catalytic methodologies provide efficient routes for the functionalization of alkynes in the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol [3]. These approaches often enable more selective transformations under milder conditions compared to traditional stoichiometric methods [8].
Metal-catalyzed coupling reactions represent a significant advancement in alkyne functionalization strategies [3]. Particularly, copper and gold catalysts have demonstrated remarkable efficiency in promoting the formation of carbon-nitrogen bonds in alkyne systems [3] [8]. For the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol, copper-catalyzed coupling reactions between terminal alkynes and amine-containing electrophiles have proven effective [3].
The copper-catalyzed approach typically involves:
Gold catalysis has emerged as another powerful tool for alkyne functionalization in the synthesis of compounds like 4-(benzyl(methyl)amino)but-2-yn-1-ol [8]. Gold catalysts exhibit high affinity for π-systems, effectively activating alkynes toward nucleophilic attack [8]. The gold-catalyzed approach typically proceeds through:
A comparative analysis of different catalytic systems for the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol reveals significant variations in efficiency and selectivity:
| Catalytic System | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Copper(I) iodide | 60°C, 12h, acetonitrile | 78 | High |
| Gold(I) chloride | Room temperature, 6h, dichloromethane | 89 | Very high |
| Silver acetate | 40°C, 24h, toluene | 65 | Moderate |
Table 2: Comparison of catalytic systems for the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol [3] [8]
Biocatalytic approaches represent an emerging area in the synthesis of propargyl alcohol derivatives like 4-(benzyl(methyl)amino)but-2-yn-1-ol [9]. Enzymatic transformations offer advantages in terms of stereoselectivity and environmentally friendly reaction conditions [9]. Recent research has demonstrated the potential of alcohol dehydrogenases and amine transaminases in the synthesis of enantiomerically pure propargyl alcohols and amines [9].
Flow chemistry represents a paradigm shift in the synthesis of complex organic molecules like 4-(benzyl(methyl)amino)but-2-yn-1-ol, offering advantages in terms of reaction control, safety, and scalability [10] [11]. The implementation of continuous flow processes for the synthesis of this compound addresses several limitations associated with traditional batch methods [10].
The development of continuous flow processes for 4-(benzyl(methyl)amino)but-2-yn-1-ol synthesis typically involves:
Microreactor technology has demonstrated particular promise for the synthesis of alkyne derivatives like 4-(benzyl(methyl)amino)but-2-yn-1-ol [12]. These systems enable precise control over reaction conditions, facilitating more efficient transformations [13]. Key advantages include:
For the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol, continuous flow approaches have been developed for both the nucleophilic substitution and catalytic functionalization pathways [10] [11]. In the case of nucleophilic substitution reactions, flow chemistry offers advantages in controlling the exothermic nature of these transformations and minimizing side reactions [11].
A notable example involves the continuous flow synthesis of propargyl alcohol derivatives through the controlled reaction of acetylene with formaldehyde in specialized microreactors [14]. This approach has been adapted for the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol by incorporating a subsequent in-line functionalization step with benzylmethylamine [14].
The development of numbering-up strategies has further enhanced the scalability of flow processes for 4-(benzyl(methyl)amino)but-2-yn-1-ol synthesis [15]. These approaches involve the parallel arrangement of multiple microreactors, maintaining the advantages of microscale processing while increasing overall throughput [15]. A recent study demonstrated a numbering-up metal microreactor system with uniform flow distribution and high mixing efficiency, achieving significant improvements in productivity for alkyne functionalization reactions [15].
Continuous electrochemical processes represent another innovative approach in the flow synthesis of alkyne derivatives [13]. These systems enable the generation of reactive intermediates through electron transfer under mild conditions, offering an alternative to traditional chemical oxidants or reductants [13]. For the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol, electrochemical flow reactors have been developed that facilitate the formation of key intermediates through controlled redox processes [13].
The synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol presents numerous opportunities for implementing green chemistry principles, focusing on reducing environmental impact while maintaining or improving synthetic efficiency [16]. These considerations span reaction design, solvent selection, catalyst development, and overall process optimization [16].
Solvent selection represents a critical aspect of green chemistry implementation in the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol [16] [17]. Traditional synthetic approaches often rely on conventional organic solvents with significant environmental concerns [16]. Recent developments have focused on more sustainable alternatives:
Deep eutectic solvents have shown particular promise for copper-catalyzed alkyne functionalization reactions relevant to the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol [18]. These systems can function as both reaction media and active participants in the catalytic cycle, often eliminating the need for additional bases [18]. Research has demonstrated that natural deep eutectic solvents (NADES) can improve reaction effectiveness while enabling milder conditions and catalyst recycling [18].
Catalyst development represents another key area for green chemistry implementation in the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol [16] [17]. Efforts have focused on:
The use of renewable feedstocks represents an emerging area in the green synthesis of alkyne derivatives like 4-(benzyl(methyl)amino)but-2-yn-1-ol [16]. Research has explored the potential of biomass-derived starting materials as alternatives to petroleum-based precursors [16]. This approach aligns with the principles of sustainable chemistry by reducing dependence on non-renewable resources [16].
Process intensification through flow chemistry, as discussed in the previous section, also contributes significantly to the green synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol [10] [11]. Continuous flow processes typically offer advantages in terms of:
A comparative analysis of different synthetic approaches for 4-(benzyl(methyl)amino)but-2-yn-1-ol in terms of green chemistry metrics reveals significant variations:
| Synthetic Approach | E-Factor | Atom Economy (%) | Energy Intensity | Solvent Greenness |
|---|---|---|---|---|
| Traditional batch (organic solvents) | 15-20 | 65 | High | Low |
| Flow process (organic solvents) | 8-12 | 65 | Medium | Low |
| Flow process (green solvents) | 3-5 | 65 | Medium | High |
| Biocatalytic approach | 2-4 | 80 | Low | High |
Table 3: Green chemistry metrics for different synthetic approaches to 4-(benzyl(methyl)amino)but-2-yn-1-ol [16] [17] [18]
The purification of 4-(benzyl(methyl)amino)but-2-yn-1-ol presents unique challenges due to its structural features, including the tertiary amine functionality and the alkyne moiety [19]. Effective purification strategies are essential for obtaining high-purity material and optimizing overall process yields [19] [20].
Chromatographic techniques represent the most widely employed methods for the purification of 4-(benzyl(methyl)amino)but-2-yn-1-ol [19] [20]. Column chromatography using silica gel as the stationary phase has proven effective for separating the target compound from reaction byproducts and unreacted starting materials [20]. Typical mobile phase systems include:
High-performance liquid chromatography (HPLC) offers enhanced separation efficiency for challenging purifications of 4-(benzyl(methyl)amino)but-2-yn-1-ol [20]. Both normal-phase and reversed-phase HPLC methods have been developed, with the latter often providing better resolution for separating closely related impurities [20].
Crystallization represents another valuable purification technique for 4-(benzyl(methyl)amino)but-2-yn-1-ol, particularly for larger-scale preparations [21]. The development of effective crystallization protocols typically involves:
Recent research has explored the use of mesoporous materials to control the crystallization behavior of organic compounds like 4-(benzyl(methyl)amino)but-2-yn-1-ol [21]. These approaches leverage confinement effects to influence nucleation and crystal growth, potentially leading to improved purity and more consistent physical properties [21].
Distillation techniques can be employed for the purification of 4-(benzyl(methyl)amino)but-2-yn-1-ol, particularly when dealing with more volatile impurities [19]. However, the relatively high boiling point of this compound necessitates vacuum distillation to avoid thermal decomposition [19]. Careful control of distillation parameters is essential to maintain product integrity [19].
Yield optimization for the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol involves a comprehensive approach addressing multiple aspects of the synthetic process [22] [23]. Key strategies include:
A systematic approach to reaction optimization has been demonstrated for alkyne synthesis, involving the sequential evaluation of key parameters [23]. This methodology has been applied to the synthesis of 4-(benzyl(methyl)amino)but-2-yn-1-ol, resulting in significant improvements in yield and reproducibility [22] [23].
The application of statistical design of experiments (DoE) has proven valuable for optimizing the synthesis of complex molecules like 4-(benzyl(methyl)amino)but-2-yn-1-ol [23]. This approach enables the efficient exploration of multidimensional parameter spaces, identifying optimal conditions while minimizing experimental effort [23].
Recent advances in reaction monitoring and analysis have further contributed to yield optimization for 4-(benzyl(methyl)amino)but-2-yn-1-ol synthesis [22]. In-line analytical techniques, particularly when coupled with flow chemistry approaches, enable real-time assessment of reaction progress and product quality [22]. This information can be used for feedback control of reaction parameters, maintaining optimal conditions throughout the process [22].
The ¹H Nuclear Magnetic Resonance spectrum of 4-(Benzyl(methyl)amino)but-2-yn-1-ol exhibits characteristic chemical shifts that reflect the distinct electronic environments of its functional groups [1] [2]. The benzyl methylene protons appear as a singlet at 3.6-3.8 parts per million, consistent with their position adjacent to the tertiary nitrogen center [2]. The N-methyl group displays a characteristic singlet at 2.2-2.5 parts per million, typical for tertiary amine methyl substituents [2]. The alkyne-adjacent methylene protons appear as a triplet at 3.2-3.5 parts per million, reflecting coupling with the hydroxyl-bearing carbon [3]. The alcoholic hydroxyl proton exhibits a broad singlet at 2.5-3.0 parts per million, with the exact position and multiplicity being highly dependent on concentration, temperature, and solvent due to rapid exchange processes [3].
¹³C Nuclear Magnetic Resonance analysis reveals the alkyne carbons at characteristic positions of 81-85 parts per million and 70-75 parts per million, reflecting the asymmetric electronic environment created by the alcohol and amine substituents [1]. The benzyl aromatic carbons appear in the expected aromatic region of 128-140 parts per million, while the N-methyl carbon resonates at approximately 42 parts per million [1] [4].
The infrared spectrum demonstrates several diagnostic absorption bands characteristic of the compound's functional groups [5] [6]. The hydroxyl stretch appears as a broad, intense absorption between 3300-3500 wavenumbers, typical of hydrogen-bonded alcohols [5] [6]. This broadening results from intermolecular hydrogen bonding networks formed by the alcohol functionality [6]. The alkyne carbon-carbon triple bond stretch manifests as a weak absorption at 2150-2100 wavenumbers, consistent with internal alkynes [7] [8]. Aromatic carbon-hydrogen stretches appear at 3100-3050 wavenumbers, confirming the presence of the benzyl aromatic system [8]. The carbon-oxygen stretch of the primary alcohol appears as a strong absorption in the 1300-1000 wavenumber region [9].
Electrospray ionization mass spectrometry produces a molecular ion peak at mass-to-charge ratio 190.1562 corresponding to the protonated molecular species [M+H]⁺ . Characteristic fragmentation patterns include loss of the benzyl group (91 mass units) and formation of N-methylbenzylamine-related fragments . The base peak typically appears in the 120-160 mass-to-charge range, corresponding to benzyl-containing cationic species .
The compound exhibits moderate thermal stability with an estimated decomposition onset temperature of 220-250°C [11] [12]. This thermal behavior reflects the combined stability contributions from the aromatic benzyl system and the destabilizing influence of the alkyne functionality under elevated temperatures [12]. The boiling point is estimated at 250-280°C, significantly elevated compared to analogous compounds lacking hydrogen bonding capability [13]. This elevation results from extensive intermolecular hydrogen bonding networks formed by both the hydroxyl and amino functionalities [14].
The enthalpy of formation is estimated at -150 to -200 kilojoules per mole based on group contribution methods, reflecting the overall stability of the molecular framework [15]. The heat capacity approximates 180-220 joules per mole per Kelvin, consistent with the molecular complexity and internal degrees of freedom [15]. Vapor pressure at 25°C remains low (0.1-1 Pascal) due to strong intermolecular hydrogen bonding, contributing to reduced volatility [16].
Under thermal stress conditions, the compound likely undergoes multiple decomposition pathways [12]. Primary decomposition involves cleavage of the carbon-oxygen bond, yielding hydroxyl radicals and alkyne-containing fragments [12]. Secondary pathways include fragmentation of the benzyl-nitrogen bond, producing benzylamine derivatives and alkyne alcohols [12]. Terminal products of complete thermal degradation include carbon monoxide, acetylene derivatives, and aromatic hydrocarbon fragments [12].
The compound exhibits partial solubility in water (estimated 5-15 grams per liter) due to competing hydrophilic and hydrophobic interactions [17]. The hydroxyl group and tertiary amine functionality provide hydrogen bonding capabilities that favor aqueous dissolution [17]. However, the benzyl aromatic system introduces significant hydrophobic character that limits overall water solubility [17]. The tertiary amine nitrogen can form hydrogen bonds with water molecules, enhancing solubility compared to purely hydrophobic analogs [17].
The compound demonstrates high solubility in protic organic solvents including methanol and ethanol (>100 grams per liter) [16]. This enhanced solubility results from favorable hydrogen bonding interactions between the alcohol and amine functionalities with the solvent molecules [16]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide also provide excellent solvation through strong dipole interactions and hydrogen bonding with the hydroxyl group [16].
Moderate solubility occurs in weakly polar solvents like acetone (50-100 grams per liter) through dipole-dipole interactions [16]. Aromatic solvents such as toluene provide moderate solubility (5-20 grams per liter) primarily through π-π stacking interactions with the benzyl aromatic system [16]. Non-polar aliphatic solvents like hexane demonstrate poor solubility (<1 gram per liter) due to the absence of favorable intermolecular interactions [16].
The compound exhibits amphoteric behavior due to the presence of both basic (tertiary amine) and weakly acidic (alcohol) functional groups [18] [19]. The tertiary amine nitrogen possesses a lone pair of electrons that readily accepts protons, with the conjugate acid exhibiting a pKa of approximately 9.5-10.5 [18] [19]. This basicity is enhanced by the electron-donating methyl and benzyl substituents attached to the nitrogen center [18] [19].
The alcoholic hydroxyl group demonstrates weak acidity with an estimated pKa of 13.1-13.6, similar to other alkynols [20] [21]. This acidity is slightly enhanced compared to saturated alcohols due to the electron-withdrawing effect of the adjacent alkyne functionality [20]. The alkyne carbon-hydrogen bond exhibits very weak acidity (pKa ~25) under normal conditions [20].
Under physiological pH conditions (pH 7), the tertiary amine exists predominantly in its protonated form, creating a net positive charge on the molecule [18] [19]. This protonation significantly alters the compound's physicochemical properties, including increased water solubility and altered membrane permeability characteristics [14].
At acidic pH values (pH 2), the amine functionality remains fully protonated while the alcohol group stays neutral, resulting in a cationic species [18]. Under basic conditions (pH 12), the amine exists primarily in its neutral form while the alcohol group remains largely unprotonated, yielding an overall neutral molecule [18] [22].
The compound demonstrates significant hydrogen bonding capability through multiple functional groups [5] [17]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, while the tertiary amine nitrogen functions primarily as a hydrogen bond acceptor [17]. These interactions profoundly influence the compound's solubility, boiling point, and intermolecular association behavior [5] [17].